molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime

Cat. No.: B2553753
CAS No.: 400082-26-0
M. Wt: 447.2
InChI Key: JTIYWEIIRXVOII-UHFFFAOYSA-N
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Description

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is a high-value chemical compound for research and development. This molecule integrates an oxime functional group with phenylsulfanyl and bromophenyl substituents, creating a multifunctional scaffold for advanced chemical synthesis and material science applications. Oximes are a class of compounds renowned for their ease of synthesis and diverse applications across numerous scientific fields, including coordination chemistry, materials science, and the study of biologically active molecules . The oxime moiety is a key pharmacophore in medicinal chemistry, with demonstrated significance in compounds that exhibit antifungal, antibacterial, and antidepressant activities . Furthermore, oximes and related amidoximes have gained considerable interest for their ability to release Nitric Oxide (NO) under biological conditions, a molecule with critical roles in cardiovascular regulation, neurotransmission, and immunomodulation . Researchers are exploring this NO-donating capability for potential therapeutic effects, such as vasodilation and the regulation of arterial pressure . The specific structure of this compound, featuring bromophenyl groups, suggests potential for use in the synthesis of more complex architectures, such as ligands for catalysis or monomers for functional polymers. This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYWEIIRXVOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime typically involves the following steps:

    Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone: This intermediate can be synthesized through a nucleophilic substitution reaction where 4-bromothiophenol reacts with 1,3-dibromoacetone under basic conditions.

    Oximation: The intermediate 1,3-Bis[(4-bromophenyl)sulfanyl]acetone is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and sulfanyl groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime with two oxime derivatives from :

Compound CAS No. Molecular Formula Key Substituents Applications
This compound N/A C₁₅H₁₃Br₂NOS₂ 4-Bromophenylsulfanyl, oxime Potential ligand, intermediate in synthesis
Acetoxime benzoate 942-89-2 C₉H₉NO₂ Benzoyl ester, oxime Protecting group in organic synthesis
1,3-Dihydroxyacetone oxime 37110-18-2 C₃H₇NO₃ Hydroxyl groups, oxime Crosslinking agent, biochemical research

Key Observations :

  • Substituent Effects : The bromophenylsulfanyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to the hydroxyl or benzoyl groups in analogues. This may reduce solubility in polar solvents but improve thermal stability .
  • Reactivity : Unlike acetoxime benzoate, which is used as a protecting group, the target compound’s sulfur and bromine atoms may facilitate nucleophilic substitution or metal coordination reactions .

Functional and Application-Based Comparisons

Industrial and Research Utility

  • Precursor Utility: The high purity (>99.0% GC) and commercial availability of 1,3-Bis(4-bromophenyl)-2-propanone (TCI America™) suggest its oxime derivative could be scalable for industrial use .

Biological Activity

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is a compound of interest due to its potential biological activities. Understanding its biological mechanisms, therapeutic applications, and safety profiles is crucial for its development in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Br2N2S2C_{15}H_{14}Br_2N_2S_2. Its structure features two bromophenyl groups connected via a sulfanyl linkage to an acetone oxime moiety, which is thought to contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, this compound demonstrated a notable ability to neutralize free radicals, with an inhibition percentage comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In models of induced inflammation, it reduced the levels of pro-inflammatory markers such as nitric oxide and interleukin-6 (IL-6). The reduction in edema volume in carrageenan-induced paw edema models further supports its anti-inflammatory potential .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing free radicals and reducing oxidative damage.
  • Cell Signaling Modulation : It may influence cellular signaling pathways related to inflammation and immune responses.

Research Findings Summary

Activity Methodology Findings
AntimicrobialMIC testing against bacterial strainsEffective against S. aureus and E. coli (32 µg/mL)
AntioxidantRadical scavenging assaysComparable activity to ascorbic acid
Anti-inflammatoryCarrageenan-induced paw edema modelSignificant reduction in edema volume

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed that the compound inhibited growth effectively, suggesting its potential as a lead compound for antibiotic development.
  • Inflammation Model : In a controlled experiment involving inflammatory markers in rats, administration of the compound resulted in decreased levels of IL-6 and TNF-alpha compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Core Ketone Synthesis : React 4-bromothiophenol with 1,3-dichloroacetone under alkaline conditions to form 1,3-Bis[(4-bromophenyl)sulfanyl]acetone. Optimize reaction parameters (e.g., NaOH concentration, solvent polarity) to achieve yields >80% under mild temperatures (40–60°C) .

Oxime Formation : Treat the ketone intermediate with hydroxylamine hydrochloride in ethanol/water under reflux. Monitor pH (5–6) to favor oxime formation. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Tools: 1H^1H/13C^{13}C NMR for intermediate validation; GC-MS for purity assessment.

Q. Which spectroscopic techniques are critical for structural elucidation of this oxime derivative?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Challenges include managing bromine-heavy atoms (high electron density) and potential twinning; employ high-resolution synchrotron data and TWINLAW for correction .
  • NMR Spectroscopy : Use 1H^1H/13C^{13}C NMR (DMSO-d6) to confirm oxime (-NOH) proton resonance (~10.5 ppm) and aromatic C-Br coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~487) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between theoretical and experimental reaction mechanisms for oxime derivatives?

  • Methodological Answer :
  • DFT Calculations : Model the oxime transfer reaction pathway using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Compare energy barriers for intermediates (e.g., water expulsion steps) with experimental kinetic data .
  • MD Simulations : Study solvent effects (acetonitrile vs. water) on reaction thermodynamics. Use Amber22 to simulate hydrogen-bonding interactions influencing intermediate stability .
    Case Study: For acetone oxime, computational models predicted a stable intermediate (analogous to Intermediate 7 in formaldehyde oxime), but only Intermediate 4 was observed experimentally due to solvent stabilization .

Q. What strategies are effective in evaluating the bioactivity of this compound, given its structural analogs?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin K) using fluorogenic substrates. Compare IC50 values with bis(acylamino)ketone inhibitors (e.g., IC50 ~50 nM for Cathepsin K) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 10–100 µM oxime derivative for 48h; correlate results with ROS generation assays .
  • Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., tubulin). Prioritize bromophenyl groups for hydrophobic pocket interactions .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structural analysis?

  • Methodological Answer :
  • Data Collection : Use micro-crystals (<0.1 mm) and a Pilatus detector at 100 K. For twinned crystals, collect multi-axis datasets and process via HKL-3000 .
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinning correction. Use ISOR restraints for bromine displacement parameters. Validate with Rint < 0.05 and CC > 90% .
    Example: SHELXPRO successfully resolved a brominated thiophene derivative with 98.5% completeness despite twinning .

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